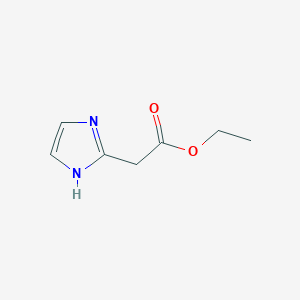

2-(1H-imidazol-2-il)acetato de etilo

Descripción general

Descripción

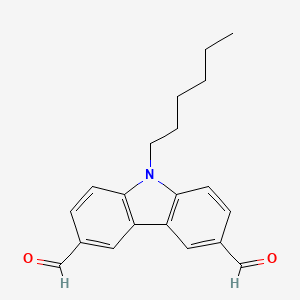

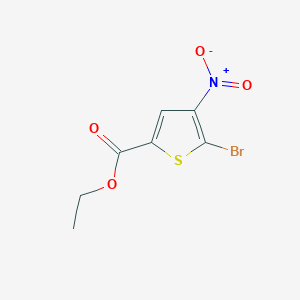

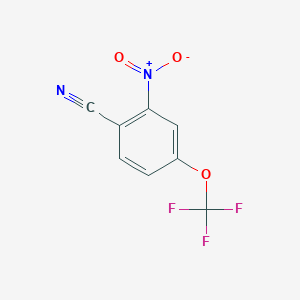

Ethyl 2-(1H-imidazol-2-yl)acetate is a chemical compound with the molecular formula C7H10N2O2 . It is a versatile intermediate used as a building block for active ingredients as well as in epoxy curing . It is used for two components epoxy systems, for modification of epoxy resins, and for preparation of polyurethanes .

Synthesis Analysis

The ethyl 2-(1H-imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions through its reaction with different chemical reagents . The resulting molecules were thiophene, pyrazole, coumarin derivatives incorporated benzo [d]imidazole moiety .Molecular Structure Analysis

The molecular structure of ethyl 2-(1H-imidazol-2-yl)acetate consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The average mass of the molecule is 154.167 Da and the monoisotopic mass is 154.074234 Da .Chemical Reactions Analysis

Ethyl 2-(1H-imidazol-2-yl)acetate has been used in a series of heterocyclization reactions with different chemical reagents . The resulting molecules were thiophene, pyrazole, coumarin derivatives incorporated benzo [d]imidazole moiety .Aplicaciones Científicas De Investigación

Potencial terapéutico

El imidazol, un componente principal del “2-(1H-imidazol-2-il)acetato de etilo”, es conocido por su amplio rango de propiedades químicas y biológicas . Los derivados del imidazol muestran diferentes actividades biológicas como antibacterial, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamibiana, antihelmíntica, antifúngica y ulcerogénica .

Potencial antioxidante

Algunos derivados del imidazol han mostrado un buen potencial de eliminación de radicales libres, lo que indica su posible uso como antioxidantes .

Síntesis de moléculas funcionales

Los heterociclos de imidazol son componentes clave de moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas . Se ha puesto énfasis en los enlaces construidos durante la formación del imidazol .

Síntesis de derivados de pirazol

“this compound” se puede utilizar para sintetizar derivados de pirazol .

Síntesis de derivados de tiofeno

“this compound” también se puede utilizar para sintetizar derivados de tiofeno .

Síntesis de derivados de piridina

Este compuesto se puede utilizar para sintetizar derivados de piridina .

Síntesis de derivados de cumarina

Por último, “this compound” se puede utilizar para sintetizar derivados de cumarina .

Mecanismo De Acción

Target of Action

Ethyl 2-(1H-imidazol-2-yl)acetate is a compound that contains an imidazole ring . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the primary targets of this compound could be diverse depending on the specific derivative and its biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can modulate inflammatory responses or tumor growth .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could affect multiple pathways . These could include pathways related to microbial growth, inflammation, tumor progression, and more .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can influence its bioavailability . Imidazole is known to be highly soluble in water and other polar solvents , which could potentially enhance the bioavailability of ethyl 2-(1H-imidazol-2-yl)acetate.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, this compound could potentially have diverse effects at the molecular and cellular level .

Action Environment

The action of ethyl 2-(1H-imidazol-2-yl)acetate could potentially be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or substances in the environment could potentially interact with ethyl 2-(1H-imidazol-2-yl)acetate, influencing its action, efficacy, and stability.

Propiedades

IUPAC Name |

ethyl 2-(1H-imidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-8-3-4-9-6/h3-4H,2,5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCOGRIYZVTKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611773 | |

| Record name | Ethyl (1H-imidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

791569-71-6 | |

| Record name | Ethyl (1H-imidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-A]pyrimidine-7-carbaldehyde](/img/structure/B1612128.png)

![N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine](/img/structure/B1612136.png)

![N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B1612138.png)

![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1612142.png)